molecular formula C36H52N2O5 B613400 Fmoc-L-Orn(Palm)-OH CAS No. 1301706-41-1

Fmoc-L-Orn(Palm)-OH

Cat. No.: B613400
CAS No.: 1301706-41-1
M. Wt: 592,83 g/mole
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Orn(Palm)-OH is a derivative of the amino acid ornithine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a palmitoyl (Palm) group. This compound is commonly used in peptide synthesis and has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Orn(Palm)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of L-ornithine is protected using the Fmoc group. This is achieved by reacting L-ornithine with Fmoc chloride in the presence of a base such as sodium carbonate.

    Palmitoylation: The side chain amino group of the protected L-ornithine is then acylated with palmitoyl chloride to introduce the palmitoyl group. This reaction is usually carried out in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers can also streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-Orn(Palm)-OH can undergo various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Acylation: The free amino group can be further acylated with different acyl chlorides to introduce various functional groups.

    Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF).

    Acylation: Palmitoyl chloride in the presence of triethylamine.

    Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and coupling reagents like hydroxybenzotriazole (HOBt).

Major Products

    Deprotection: L-Orn(Palm)-OH.

    Acylation: Various acylated derivatives depending on the acyl chloride used.

    Coupling: Peptides containing the Fmoc-L-Orn(Palm) residue.

Scientific Research Applications

Fmoc-L-Orn(Palm)-OH has a wide range of applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.

    Drug Delivery: The palmitoyl group enhances the lipophilicity of peptides, improving their ability to cross cell membranes.

    Bioconjugation: It can be used to attach peptides to lipids or other molecules, facilitating the study of protein-lipid interactions.

    Therapeutics: Modified peptides containing Fmoc-L-Orn(Palm) residues have potential therapeutic applications, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of Fmoc-L-Orn(Palm)-OH depends on its application:

    Peptide Synthesis: The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The palmitoyl group can enhance the stability and membrane permeability of the resulting peptides.

    Drug Delivery: The palmitoyl group facilitates the incorporation of peptides into lipid bilayers, enhancing their cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-L-Lys(Palm)-OH: Similar to Fmoc-L-Orn(Palm)-OH but derived from lysine instead of ornithine.

    Fmoc-L-Orn(Boc)-OH: Contains a tert-butyloxycarbonyl (Boc) protecting group instead of the palmitoyl group.

Uniqueness

    This compound: Combines the protective properties of the Fmoc group with the lipophilic properties of the palmitoyl group, making it particularly useful in applications requiring enhanced membrane permeability and stability.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(hexadecanoylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H52N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-25-34(39)37-26-19-24-33(35(40)41)38-36(42)43-27-32-30-22-17-15-20-28(30)29-21-16-18-23-31(29)32/h15-18,20-23,32-33H,2-14,19,24-27H2,1H3,(H,37,39)(H,38,42)(H,40,41)/t33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUXBSWAKJJNBB-XIFFEERXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H52N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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